molecular formula C18H15BrO4 B2484897 Ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate CAS No. 308296-28-8

Ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2484897
CAS No.: 308296-28-8
M. Wt: 375.218
InChI Key: SNQYVFZLLSKBQL-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound with the molecular formula C18H15BrO4 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps of organic reactions. One common method includes the bromination of a precursor benzofuran compound, followed by esterification and methoxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated compounds.

Scientific Research Applications

Ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-5-hydroxy-1-methyl-2-phenyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-1-cyclopropyl-2-((3,4-difluorophenylsulfinyl)methyl)-5-hydroxy-4-(1H-imidazol-1-yl)-1H-indole-3-carboxylate

Uniqueness

Ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and bromo substituents, along with the benzofuran core, make it a versatile compound for various research applications.

Properties

IUPAC Name

ethyl 6-bromo-5-methoxy-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO4/c1-3-22-18(20)16-12-9-15(21-2)13(19)10-14(12)23-17(16)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQYVFZLLSKBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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